molecular formula C38H30N3P B3178841 (R,R)-Pinap CAS No. 828927-97-5

(R,R)-Pinap

Cat. No. B3178841
M. Wt: 559.6 g/mol
InChI Key: HCEVCINOBTVHOF-UHFFFAOYSA-N
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Description

(R,R)-Pinap, also known as (+)-Pinap, is an optically active chiral molecule that has been used in various scientific research applications. It is a member of the piperidine family of molecules, which are characterized by their five-membered ring structure and nitrogen-containing heterocyclic ring. This molecule has been studied extensively due to its unique properties and potential applications in both organic synthesis and medicinal chemistry. In

Scientific Research Applications

Scientific Research Applications of (R,R)-Pinap

  • Asymmetric Synthesis in Organic Chemistry The use of (R,R)-Pinap has been demonstrated in the field of asymmetric synthesis in organic chemistry. In particular, (S,R)-N-PINAP, a chiral ligand closely related to (R,R)-Pinap, was utilized in a highly enantioselective CuI-catalyzed reaction involving tetrahydroisoquinolines (THIQs), alkynes, and 2-bromobenzaldehyde derivatives. This approach enabled the first asymmetric total synthesis of 12 natural 13-methyltetrahydroprotoberberine (13-MeTHPB) alkaloids in a mere three catalytic steps, yielding 47-64% overall yields. Moreover, this method was further expanded to Pd-catalyzed domino reactions, significantly broadening the synthetic utility of this catalytic strategy and facilitating access to 13-substituted tetrahydroprotoberberines for bioactivity evaluation (Shi‐Liu Zhou & Rongbiao Tong, 2017).

properties

IUPAC Name

4-(2-diphenylphosphanylnaphthalen-1-yl)-N-(1-phenylethyl)phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H30N3P/c1-27(28-15-5-2-6-16-28)39-38-34-24-14-13-23-33(34)37(40-41-38)36-32-22-12-11-17-29(32)25-26-35(36)42(30-18-7-3-8-19-30)31-20-9-4-10-21-31/h2-27H,1H3,(H,39,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCEVCINOBTVHOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NN=C(C3=CC=CC=C32)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30N3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-Pinap

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JN Mo, J Su, J Zhao - Molecules, 2019 - mdpi.com
The recent developments in asymmetric A 3 (aldehyde–alkyne–amine) coupling has been summarized in this review. Several interesting modifications of the ligands enabled the highly …
Number of citations: 40 www.mdpi.com
H Clavier, H Pellissier - Advanced Synthesis & Catalysis, 2012 - Wiley Online Library
Since the first definition of domino reactions by Tietze in 1993, an explosive number of these fascinating reactions has been developed, allowing the easily building of complex chiral …
Number of citations: 166 onlinelibrary.wiley.com
K Lauder, A Toscani, N Scalacci… - Chemical reviews, 2017 - ACS Publications
Propargylamines are a versatile class of compounds which find broad application in many fields of chemistry. This review aims to describe the different strategies developed so far for …
Number of citations: 359 pubs.acs.org
H Pellissier - Current Organic Chemistry, 2018 - ingentaconnect.com
This review collects for the first time enantioselective domino reactions promoted by chiral green copper catalysts, covering the literature since the beginning of 2006. It is divided into …
Number of citations: 3 www.ingentaconnect.com
VV Kouznetsov, LYV Mendez - Synthesis, 2008 - thieme-connect.com
Recent developments in the preparation of homoallylamines or (homo) propargylamines via three-component Grignard-Barbier-type reactions are reviewed. The multicomponent …
Number of citations: 56 www.thieme-connect.com

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